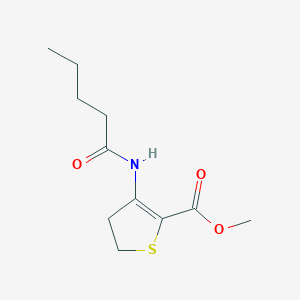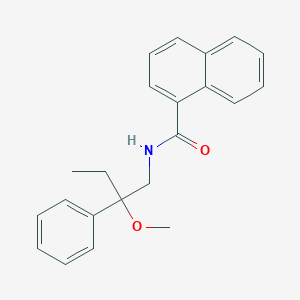
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for various studies, allowing researchers to explore new avenues and uncover groundbreaking discoveries.
Aplicaciones Científicas De Investigación
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride typically involves the fluorination of 5,5-dimethylpiperidine. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and development applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro alcohols.
Substitution: Formation of substituted piperidines with various functional groups.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-5,5-dimethylpiperidine
- 3,5-Difluoropyridine
- 3,5-Dimethylpiperidine
Uniqueness
3,3-Difluoro-5,5-dimethylpiperidine;hydrochloride stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of two fluorine atoms at the 3,3-positions enhances its stability and reactivity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
3,3-difluoro-5,5-dimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(2)3-7(8,9)5-10-4-6;/h10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEGNPDYRYHHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2883764.png)

![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)


![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)
![4-chloro-2-[(trimethyl-1H-pyrazol-4-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B2883780.png)


